(E)-2-Cyano-N-cyclopropyl-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-N-cyclopropyl-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-10-7-12(11(2)19(10)15-5-6-15)8-13(9-17)16(20)18-14-3-4-14/h7-8,14-15H,3-6H2,1-2H3,(H,18,20)/b13-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMCJCLIGOTBJG-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2CC2)C)/C=C(\C#N)/C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-Cyano-N-cyclopropyl-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide is a compound of interest due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.
Structural Formula
The compound can be represented by the following structural formula:
Molecular Characteristics
- Molecular Weight: 216.28 g/mol
- IUPAC Name: this compound
The biological activity of this compound primarily involves its interaction with specific molecular targets in biological systems. The cyano group in the compound can act as an electrophile, facilitating reactions with nucleophiles, which may lead to modulation of enzyme activities and receptor interactions. This suggests potential applications in pharmacology, particularly in the development of therapeutic agents targeting various diseases.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For example, compounds containing cyano groups have been shown to inhibit bacterial growth by disrupting cellular processes. The specific antimicrobial efficacy of this compound remains to be fully elucidated but warrants investigation due to its structural analogies with known antimicrobial agents.
Cytotoxicity and Cancer Research
Research into related compounds has demonstrated cytotoxic effects against various cancer cell lines. For instance, studies on similar cyano-containing compounds have reported IC50 values indicating significant inhibition of tumor cell proliferation. The potential for this compound to exhibit anticancer properties should be explored through in vitro and in vivo studies.
Comparative Analysis of Similar Compounds
Study 1: Antimicrobial Screening
A recent study screened a series of cyano-containing compounds for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs exhibited varying degrees of inhibition on bacterial growth.
Study 2: Cytotoxicity Assays
In a cytotoxicity assay involving human cancer cell lines, several cyano derivatives demonstrated significant inhibition of cell proliferation. The study highlighted the importance of structural elements such as the cyano group and cyclopropane rings in enhancing biological activity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The compound shares structural motifs with several acrylamide derivatives documented in chemical supplier databases and synthetic studies. Below is a systematic comparison based on substituent variations, molecular properties, and inferred biological relevance:
Substituent Variations and Functional Group Impact
| Compound Name (IUPAC) | Key Substituents | Molecular Weight (g/mol) | Inferred Properties |
|---|---|---|---|
| (E)-2-Cyano-N-cyclopropyl-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)prop-2-enamide (Target) | Cyclopropyl (amide), cyclopropyl-pyrrole, 2,5-dimethylpyrrole | ~325.4 | Enhanced steric hindrance; potential metabolic stability due to cyclopropyl groups |
| (E)-2-Cyano-3-(1-methyl-1H-indol-3-yl)acrylamide | Indole ring, methyl group | ~239.3 | Increased aromaticity; possible π-π stacking interactions |
| (E)-2-Cyano-3-(2,4-dichlorophenyl)prop-2-enethioamide | Dichlorophenyl, thioamide | ~269.7 | Electrophilic reactivity; potential toxicity due to Cl substituents |
| (E)-2-Cyano-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-N-(2-methylphenyl)prop-2-enamide | Nitrophenyl, furan, methylphenyl | ~405.4 | Electron-withdrawing nitro group; possible photostability concerns |
| (E)-2-Cyano-N-(2-fluoro-4-hydroxyphenyl)-3-(3-pyridinyl)-2-propenamide | Fluorophenyl, hydroxyphenyl, pyridine | ~311.3 | Hydrogen-bonding capacity; improved solubility |
Key Observations :
- Cyclopropyl vs. Aromatic Substituents : The target compound’s cyclopropyl groups may reduce metabolic oxidation compared to methyl or aromatic substituents (e.g., indole or phenyl derivatives) .
- Amide vs.
- Electron-Donating vs. Electron-Withdrawing Groups: Nitro- or cyano-containing derivatives (e.g., the nitrophenyl-furan analog) may exhibit altered redox properties or stability under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
